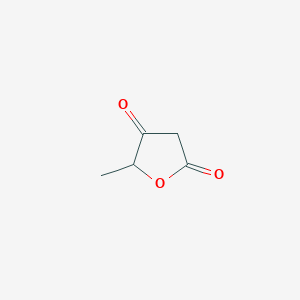

5-Methyloxolane-2,4-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyloxolane-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3/c1-3-4(6)2-5(7)8-3/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIQFRNVCLDSOAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)CC(=O)O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90281346 | |

| Record name | 5-methyloxolane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90281346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5457-19-2 | |

| Record name | 5-Methyl-2,4(3H,5H)-furandione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005457192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VALERIC ACID, Y-LACTONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21362 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-methyloxolane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90281346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHYL-2,4(3H,5H)-FURANDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9WHS926R7T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 5 Methyloxolane 2,4 Dione and Analogues

Classical Organic Synthetic Routes

Traditional methods for the synthesis of cyclic diones like 5-methyloxolane-2,4-dione often rely on fundamental cyclization and condensation reactions that have long been the bedrock of organic chemistry.

Intramolecular cyclization is a primary strategy for forming cyclic structures. For oxolane-diones, this typically involves the formation of a lactone (a cyclic ester). A prominent example of this type of reaction is the Dieckmann cyclization, which is an intramolecular Claisen condensation of a diester to form a β-keto ester. This method has been effectively used to synthesize substituted piperidine-2,4-diones, which are nitrogen-containing analogues of oxolane-diones. ucl.ac.ukcore.ac.uk The general principle involves the base-promoted cyclization of a δ-amino-β-keto ester, which can be adapted for oxygen-containing rings. core.ac.uk

Another classical approach is the direct cyclization of a suitable precursor under thermal conditions. For instance, the isomeric compound, 3-methyloxolane-2,5-dione, can be synthesized by heating 3-methylsuccinic anhydride (B1165640) at high temperatures (180–200°C) under reduced pressure, which induces cyclodehydration to form the racemic product. While this applies to the 2,5-dione isomer, the principle of intramolecular lactonization of a dicarboxylic acid or its derivative is a foundational concept in the synthesis of such five-membered rings.

Condensation reactions are crucial for assembling the carbon skeletons required for cyclic diones. The Claisen condensation, for example, can be used to form the β-dicarbonyl moiety that is often a direct precursor to the final cyclic product. thieme-connect.de The Dieckmann condensation, as mentioned, is an intramolecular variant of this reaction and is a key transformation for creating cyclic β-keto esters. researchgate.net

Furthermore, multicomponent reactions that involve a condensation cascade are powerful tools. For example, the synthesis of pyrano[2,3-d]pyrimidine-2,4-diones, which are related heterocyclic structures, often proceeds through an initial Knoevenagel condensation between an aldehyde and a 1,3-dicarbonyl compound (like barbituric acid), followed by a Michael addition and subsequent cyclization. acs.org These condensation-based strategies highlight a versatile and modular approach to constructing complex heterocyclic dione (B5365651) systems.

Modern Catalytic Synthesis Strategies

Contemporary synthetic chemistry has seen a surge in the development of catalytic methods that offer higher efficiency, selectivity, and milder reaction conditions compared to classical routes.

Transition metals, particularly palladium, have revolutionized the synthesis of complex organic molecules. researchgate.netsioc-journal.cn For the synthesis of oxolane-dione analogues, palladium-catalyzed carbonylation reactions are especially noteworthy. A prominent strategy is the carbonylative ring expansion or ring-closing reaction. nih.gov

One such method, developed for the synthesis of chroman-2,4-diones (a benzo-fused analogue), involves the palladium-catalyzed intramolecular aryloxycarbonylation of a 3-iodochromone precursor. nih.govresearchgate.net This reaction proceeds through a fascinating sequence of an aza-Michael addition, ring-opening, and a final palladium-catalyzed carbonylative ring-closure. nih.gov This advanced technique has been suggested as adaptable for the synthesis of oxolane-2,5-diones from precursors like 3-iodo-γ-butyrolactone, utilizing carbon monoxide as a carbonyl source. The choice of ligand, such as XantPhos, is often critical for steering the reaction towards the desired product and preventing side reactions. nih.gov

| Catalyst/Ligand System | Substrate Type | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / XantPhos | 3-Iodochromone | Intramolecular Aryloxycarbonylation | Used with primary amines to promote a ring-opening/ring-closing cascade. | nih.gov |

| Pd(OAc)₂ / PPh₃ | 3-Iodochromone | Aminocarbonylation | Selectively forms chromone-3-carboxamides with secondary amines. | nih.gov |

| Pd(OAc)₂ / XantPhos | 3-Iodo-γ-butyrolactone | Carbonylative Ring Expansion | Suppresses β-hydride elimination, favoring anhydride formation. |

In addition to metal catalysts, small organic molecules (organocatalysts) and simple acid catalysts have emerged as powerful tools for synthesis. unife.it Acid catalysts, including Brönsted acids like p-toluenesulfonic acid (p-TsOH) and Lewis acids, are effective in promoting cyclocondensation reactions. acs.org For instance, the synthesis of various xanthene derivatives from 1,3-dicarbonyl compounds is efficiently catalyzed by acids such as NaHSO₄ or p-dodecylbenzene sulfonic acid. bohrium.comresearchgate.net

Organocatalysis offers a complementary approach, often providing high levels of stereocontrol. The synthesis of pyrano[2,3-d]pyrimidine derivatives can be achieved through a one-pot, three-component reaction catalyzed by L-proline, which proceeds via a cascade of Knoevenagel condensation and Michael addition. acs.org Bifunctional organocatalysts, which contain both a basic site (e.g., an amine) to activate one reactant and a hydrogen-bond donor site (e.g., a thiourea) to activate another, are particularly effective for reactions like the Michael addition, a key step in building precursors for cyclic diones. semanticscholar.org

Stereoselective Synthesis of this compound Stereoisomers

The presence of a stereocenter at the 5-position of this compound means that it can exist as different stereoisomers. The synthesis of enantiomerically pure forms is crucial for applications in pharmaceuticals and materials science. Several advanced strategies have been developed for the stereoselective synthesis of this compound and its close analogues. mdpi.com

One approach is the classical resolution of a racemic mixture. For the related 3-methyloxolane-2,5-dione, racemic 3-methylsuccinic acid can be treated with a chiral resolving agent like (1R,2S)-ephedrine. This forms diastereomeric salts that can be separated, followed by liberation of the desired enantiomer, although this method can have moderate yields.

Catalytic asymmetric synthesis provides a more elegant and efficient route.

Transition Metal Catalysis : The palladium-catalyzed carbonylative ring expansion mentioned earlier can be rendered stereoselective by using chiral amines. For example, employing (S)-α-methylbenzylamine as the base can induce high enantiomeric excess (>90% ee) in the formation of (3S)-3-methyloxolane-2,5-dione.

Organocatalysis : Asymmetric Michael additions, catalyzed by chiral organocatalysts, can be used to create chiral precursors. For instance, the synthesis of enantiopure piperidine-2,4-diones has been achieved by using a Davies' chiral auxiliary to direct a Michael addition, which sets the stereochemistry that is carried through to the final cyclized product. ucl.ac.ukcore.ac.uk

Enzymatic methods offer exceptional selectivity under mild conditions.

Kinetic Resolution : Lipases are commonly used for the kinetic resolution of racemic compounds. Candida antarctica lipase (B570770) B (CAL-B) can selectively acetylate one enantiomer of racemic 3-methyloxolane-2,5-dione, leaving the other enantiomer unreacted and in high enantiomeric purity (98% ee).

Asymmetric Reactions : An asymmetric Diels-Alder reaction between maleic anhydride and an enantiomerically enriched diene, catalyzed by a chiral catalyst such as Jacobsen's Cr(III)-salen complex, can produce a chiral adduct that is then converted to the final product.

| Method | Catalyst/Reagent | Key Transformation | Reported Efficiency (Yield / ee) | Reference |

|---|---|---|---|---|

| Classical Resolution | (1R,2S)-Ephedrine | Diastereomeric salt formation | 45–55% Yield | |

| Asymmetric Carbonylation | Pd(OAc)₂/XantPhos with (S)-α-methylbenzylamine | Carbonylative ring expansion | >90% ee | |

| Enzymatic Kinetic Resolution | Candida antarctica lipase B (CAL-B) | Selective acetylation of one enantiomer | 40% Conversion / 98% ee | |

| Asymmetric Diels-Alder | Jacobsen's Cr(III)-salen catalyst | Cycloaddition of maleic anhydride | 85% Yield / 94% ee | |

| Asymmetric Michael Addition | Davies' chiral auxiliary | Formation of chiral β-keto ester precursor | High diastereoselectivity | ucl.ac.ukcore.ac.uk |

Green Chemistry Approaches to this compound Synthesis

The principles of green chemistry aim to design chemical processes that minimize the use and generation of hazardous substances. mdpi.comnih.gov In the context of synthesizing this compound and its analogues, these principles can be applied to create more environmentally benign and sustainable methods. semanticscholar.org Key areas of focus include the use of renewable feedstocks, safer solvents, and catalytic reactions to improve energy efficiency and reduce waste. mdpi.comacs.org

One of the primary green chemistry strategies involves the use of solvents derived from renewable resources. ucl.ac.uk For instance, 2-methyltetrahydrofuran (B130290) (MeTHF), which can be produced from biomass sources like corncobs, presents a viable alternative to conventional petroleum-based solvents. ucl.ac.ukmdpi.com Its favorable properties, such as low water miscibility and the formation of a water-rich azeotrope, can simplify product isolation and solvent recovery, thereby reducing energy consumption and waste. ucl.ac.uk The application of such green solvents is a significant step towards more sustainable chemical production. researchgate.net

Catalysis is another cornerstone of green chemistry, offering pathways to reactions under milder conditions and with higher selectivity, thus reducing energy consumption and the formation of byproducts. mdpi.comcolab.ws Electrochemical synthesis, for example, is an emerging green alternative that uses electrons as clean reagents, often eliminating the need for hazardous oxidizing or reducing agents and catalysts. bohrium.com The development of catalytic systems, potentially including biocatalysts or heterogeneous catalysts, for the cyclization of precursors like 3-methylsuccinic acid could significantly lower the energy barrier of the reaction, which traditionally requires high temperatures. Furthermore, the one-pot conversion of biomass-derived platform molecules, such as 5-hydroxymethylfurfural (B1680220) (HMF), into various chemicals using combined catalytic systems showcases the potential for creating valuable compounds from renewable starting materials. nih.govresearchgate.net

Purification and Isolation Techniques in this compound Synthesis

Achieving high purity is critical for the application of this compound in further research and synthesis. This section details the primary methods used for its purification and isolation.

Chromatographic Separations (e.g., Column Chromatography, Preparative HPLC)

Chromatographic techniques are indispensable for the purification of this compound and its analogues, allowing for the separation of the target compound from reaction impurities and, crucially, the resolution of enantiomers.

Column Chromatography: Silica gel column chromatography is a fundamental technique for the initial purification of crude reaction mixtures. By selecting an appropriate solvent system (eluent), compounds with different polarities can be effectively separated.

Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for separating stereoisomers, preparative HPLC is the method of choice. shimadzu.com This technique can be scaled up from analytical methods to isolate larger quantities of a specific compound. sielc.comdiva-portal.org The selection of the stationary phase (column) and mobile phase is critical for successful separation. For chiral separations, specialized columns are employed. For instance, the resolution of racemic 3-methyloxolane-2,5-dione, an isomer of the title compound, is effectively achieved using a cellulose (B213188) tris(3,5-dimethylphenylcarbamate) column (Chiralcel OD-H). Reverse-phase columns, such as C18, are also commonly used for purifying related dione structures.

The following table summarizes chromatographic conditions used for the separation of analogous compounds.

| Compound | Chromatography Type | Column/Stationary Phase | Mobile Phase/Eluent | Purpose | Reference |

|---|---|---|---|---|---|

| (3S)-3-methyloxolane-2,5-dione | Preparative Chiral HPLC | Chiralcel OD-H | Hexane/Isopropanol (90:10) | Enantiomeric resolution (>99% purity) | |

| 3-Ethyl-3-methyloxolane-2,5-dione (B1274141) | Preparative HPLC | C18 | Acetonitrile/Water gradient | High purity (>98%) purification | |

| (S)-4-Methyloxazolidine-2,5-dione | Reverse Phase (RP) HPLC | Newcrom R1 | Acetonitrile/Water/Phosphoric Acid | Analysis and scalable preparative separation | sielc.com |

| Related Lactone Compounds | Silica Gel Chromatography | Silica Gel | Tailored solvent gradients | Isolation of pure compounds and intermediates |

Crystallization Procedures for High Purity

Crystallization is a powerful and widely used method for obtaining solid-state chemical compounds in high purity on a manufacturing scale. mdpi.com The process involves the dissolution of the crude product in a suitable solvent or solvent mixture, followed by slow cooling or solvent evaporation to induce the formation of a crystalline solid. The slow growth of the crystal lattice tends to exclude impurities, leading to a highly purified product.

The choice of solvent is a critical parameter. For related oxazolidine-dione structures, such as famoxadone, single crystals have been successfully grown from a mixture of methyl tert-butyl ether and n-heptane. mdpi.com In some cases, a single solvent is sufficient. For example, the crystallization of a dipeptide complex with an α-hydroxy ester from methanol (B129727) resulted in asymmetric recognition, yielding an enantiomerically enriched product. acs.org This highlights how crystallization can also be a tool for chiral resolution.

Different crystallization techniques can be employed to induce crystal formation and control crystal quality. google.com These include slow evaporation, vapor diffusion, and solvent-assisted grinding. For instance, vapor diffusion onto a solid sample has been used to screen for suitable crystallization conditions. google.com

The table below provides examples of solvent systems used for the crystallization of related compounds.

| Compound Type | Solvent(s) | Purpose/Outcome | Reference |

|---|---|---|---|

| Dipeptide/α-hydroxy ester complex | Methanol | Asymmetric recognition during crystallization (89% ee) | acs.org |

| Chroman-2,4-diones | Not specified, grown from purified compound | Growth of crystals for X-ray analysis | acs.org |

| Famoxadone (an oxazolidine-dione) | Methyl tert-butyl ether / n-heptane | Single crystal growth | mdpi.com |

| Famoxadone | Chloroform / n-heptane | Preparation of a specific polymorphic form (Form II) | mdpi.com |

Chemical Transformations and Reaction Mechanisms of 5 Methyloxolane 2,4 Dione

Electrophilic and Nucleophilic Reactivity at the Dione (B5365651) Moiety

Electrophilic Reactivity: The oxygen atoms of the carbonyl groups possess lone pairs of electrons, making them susceptible to attack by electrophiles. However, the primary electrophilic character is at the carbonyl carbons. Computational studies using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level indicate that the methyl group at C3 induces a positive charge of +0.13e at this position, enhancing the electrophilicity of the adjacent carbonyl groups. This suggests that the carbonyl carbons are the primary sites for nucleophilic attack.

Nucleophilic Reactivity: The carbonyl carbons of the dione are electrophilic and readily react with nucleophiles. smolecule.com Common nucleophilic reactions include addition and substitution. Nucleophiles such as amines, alcohols, and thiols can attack the carbonyl carbons, potentially leading to ring-opening or the formation of substituted derivatives. smolecule.com The mechanism often involves the initial formation of a tetrahedral intermediate. The specific outcome of the reaction depends on the nature of the nucleophile, the reaction conditions (e.g., acidic or basic catalysis), and the stability of the resulting products. smolecule.com For instance, in the presence of N-nucleophiles, related chromone (B188151) systems can undergo an aza-Michael addition followed by ring-opening. nih.govacs.org

The table below summarizes the key reactive sites and potential transformations:

| Reactive Site | Type of Reactivity | Potential Reagents | Potential Products |

| Carbonyl Carbons | Electrophilic | Nucleophiles (amines, alcohols, thiols) | Ring-opened products, substituted derivatives |

| Carbonyl Oxygens | Nucleophilic | Protic acids, Lewis acids | Protonated/coordinated intermediates |

Reduction and Oxidation Pathways of the Cyclic Dione Structure

The cyclic dione structure of 5-methyloxolane-2,4-dione can undergo both reduction and oxidation reactions, targeting the carbonyl functionalities.

Reduction: The carbonyl groups can be reduced to hydroxyl groups, yielding the corresponding diols. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) and sodium borohydride (B1222165) (NaBH4). The reduction of both carbonyls would lead to the formation of 5-methyl-oxolane-2,4-diol. Selective reduction of one carbonyl group over the other can be challenging and may require specific reagents or reaction conditions. In a related system, the selective reduction of a carbonyl at position 17 of a steroid was achieved using specific reagents and conditions. google.com

Oxidation: The oxolane-2,4-dione ring can be oxidized, potentially leading to the formation of carboxylic acids or other oxidized derivatives. Common oxidizing agents that could be employed include potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3). The oxidation would likely involve cleavage of the ring structure.

The following table outlines the reagents and expected products for these transformations:

| Transformation | Reagent(s) | Expected Product(s) |

| Reduction | LiAlH4, NaBH4 | 5-methyl-oxolane-2,4-diol |

| Oxidation | KMnO4, CrO3 | Ring-opened carboxylic acids |

Ring-Opening and Ring-Closing Reactions

The five-membered ring of this compound is susceptible to ring-opening reactions under certain conditions, and conversely, ring-closing reactions are fundamental to its synthesis.

Ring-Opening Reactions: The oxolane ring can undergo cleavage under both acidic and basic conditions. smolecule.com Nucleophilic attack at one of the carbonyl carbons can initiate a ring-opening process. smolecule.comacs.org For example, hydrolysis with water would lead to the formation of 2-methylsuccinic acid. This reactivity is a key consideration in its degradation pathways and can also be exploited for synthetic purposes. In related systems, ring-opening can be followed by other transformations, such as in the case of 3-iodochromone which undergoes an aza-Michael addition/ring-opening sequence in the presence of N-nucleophiles. nih.govacs.org The hydrolytic ring-opening of furanic intermediates is a known reaction in the conversion of biomass. nih.gov

Ring-Closing Reactions: The synthesis of this compound and its derivatives often involves intramolecular cyclization reactions. One of the most direct methods is the dehydrative cyclization of 3-methylsuccinic acid or its anhydride (B1165640). Heating 3-methylsuccinic anhydride at elevated temperatures (180–200°C) under reduced pressure can yield the racemic mixture of this compound. Other advanced synthetic strategies include palladium-catalyzed carbonylative reactions that facilitate ring expansion of precursors like 3-iodo-γ-butyrolactone to form the oxolane-2,4-dione ring. Additionally, oxidative ring-closing metathesis of suitable acyclic precursors provides another route to the cyclic dione structure.

The table below summarizes key aspects of these ring dynamics:

| Reaction Type | Conditions/Reagents | Key Intermediates/Precursors |

| Ring-Opening | Acidic or basic conditions, Nucleophiles (e.g., H2O) | Tetrahedral intermediates |

| Ring-Closing | Heat, Dehydrating agents (e.g., P2O5), Pd catalysts, Metathesis catalysts | 3-Methylsuccinic acid/anhydride, 3-Iodo-γ-butyrolactone, Dimethyl 3-methyl-2-pentenedioate |

Reactivity as a Dienophile in Cycloaddition Reactions (e.g., Diels-Alder Reactions)

The carbon-carbon double bond within the enol form of this compound, or more commonly, derivatives with an exocyclic double bond like 3-methylideneoxolane-2,5-dione, can act as a dienophile in Diels-Alder reactions. The Diels-Alder reaction is a powerful tool in organic synthesis for forming six-membered rings. wikipedia.orgmasterorganicchemistry.comsigmaaldrich.com

In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a cyclohexene (B86901) derivative. wikipedia.orgsigmaaldrich.com The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.com The dione functionality in the oxolane ring system makes the adjacent double bond electron-deficient, thus increasing its reactivity as a dienophile.

For example, 3-methylideneoxolane-2,5-dione, a related compound, possesses an exocyclic double bond that enables it to participate in Diels-Alder reactions. The use of chiral catalysts can lead to asymmetric Diels-Alder reactions, producing enantiomerically enriched products. While direct examples of this compound acting as a dienophile are less common, its derivatives are utilized in such cycloadditions. It has been noted that this compound can be used in catalysis for asymmetric Diels-Alder reactions with high enantiomeric excess (94% ee).

Polymerization Studies of Oxolane-2,4-dione Derivatives

Derivatives of oxolane-2,4-dione are valuable monomers for the synthesis of biodegradable polymers. The ring structure is susceptible to ring-opening polymerization (ROP), a process that can be initiated by various catalysts.

Studies have shown that copolymerization of oxolane-2,5-dione derivatives with other cyclic esters, such as ε-caprolactone, yields polyesters with tunable properties. For instance, the degradation rates of these copolymers can be adjusted based on the specific substituents on the oxolane ring. The stereochemistry of the monomer, such as the (S)-configuration in (3S)-3-methyloxolane-2,5-dione, can influence the polymerization behavior and the properties of the resulting polymer.

The presence of different substituents on the oxolane ring can also affect polymerization. For example, a long alkyl chain, as in 3-octyloxolane-2,5-dione, may reduce the rate of polymerization due to steric hindrance but can improve the compatibility of the resulting polymer with hydrophobic materials. In contrast, ethyl and methyl substituents are thought to increase steric hindrance, potentially reducing ROP rates.

The table below provides examples of polymerization studies with related oxolane-dione derivatives:

| Monomer | Comonomer | Resulting Polymer Properties |

| (3S)-3-[(benzyloxycarbonyl)methyl]morpholine-2,5-dione | ε-caprolactone | Tunable degradation rates, affected crystallinity and mechanical properties due to hydrogen bonding. |

| 3-Octyloxolane-2,5-dione | - | Reduced polymerization rate, improved compatibility with hydrophobic matrices. |

| This compound | Poly(tetrahydrofuran) | Materials with tunable glass transition temperatures (Tg) ranging from 45-78°C. |

Unimolecular Decomposition and Degradation Mechanisms

The thermal and chemical stability of this compound is a critical aspect, particularly in the context of its application and environmental fate. Unimolecular decomposition can occur under energetic conditions, such as high temperatures or in mass spectrometry.

In mass spectrometry, the molecular ion of 3-methyloxolane-2,5-dione is reported to have a characteristic fragmentation pattern, with the base peak corresponding to a propylene (B89431) radical cation ([CH3CHCH2]+•) at m/z 42. aip.org This suggests a facile decomposition pathway involving the loss of this fragment from the molecular ion.

The decomposition of related cyclic ethers has been studied in the context of combustion chemistry. acs.orgnih.govresearchgate.net These studies often reveal complex reaction pathways involving ring-opening to form radical intermediates, followed by subsequent β-scission or isomerization reactions. acs.orgnih.gov For example, the decomposition of 2-methyltetrahydrofuran-5-yl radical is proposed to proceed through ring-opening, H-transfer, and decarbonylation. acs.org While specific high-temperature decomposition studies for this compound are not detailed in the provided search results, the general principles from related cyclic ethers suggest that ring-opening would be a primary step in its thermal degradation. unizar.essci-hub.se

Degradation can also occur via chemical reactions, such as hydrolysis, which would lead to the ring-opened product, 2-methylsuccinic acid. The stability of the compound is also relevant in polymerization processes, where controlled ring-opening is desired, while uncontrolled degradation is to be avoided.

Computational and Theoretical Investigations of 5 Methyloxolane 2,4 Dione

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation (or its density-based equivalent) for a given molecule, yielding detailed information about its structure and energy.

Geometry optimization is a computational process that determines the lowest-energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional shape. For cyclic compounds like 5-methyloxolane-2,4-dione, this involves finding the optimal bond lengths, bond angles, and dihedral angles.

Studies on the analogous 3-methyloxolane-2,5-dione using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, have been performed. These calculations reveal that the five-membered oxolane ring is nearly planar. The introduction of the methyl group causes slight puckering of the ring and induces a measurable elongation of the adjacent carbon-oxygen bonds due to steric and electronic effects. It is expected that similar calculations on this compound would also show a nearly planar ring structure, with the geometry influenced by the positions of the two carbonyl groups and the methyl group at the C5 position. The molecular electronic structure describes the distribution of electrons within the molecule, which is key to understanding its polarity and reactivity.

| Parameter | Description | Typical Finding in Analogs |

|---|---|---|

| Ring Conformation | The 3D shape of the five-membered ring. | Near-planar, with slight puckering (envelope or twist conformers). |

| Methyl Group Position | The orientation of the methyl group relative to the ring. | Typically adopts an equatorial or pseudo-equatorial position to minimize steric strain. |

| C-O Bond Lengths | The distance between carbon and oxygen atoms in the ring. | Methyl substitution can cause elongation of adjacent C-O bonds by up to 0.08 Å. |

Theoretical methods are invaluable for calculating thermochemical data, such as enthalpies of formation (ΔHf°), entropies (S°), and Gibbs free energies (ΔG°). This information is crucial for predicting the stability of isomers and the feasibility and energy changes of chemical reactions, such as ring-opening, hydrolysis, or tautomerization.

High-level computational methods like CBS-QB3 or G4 are often employed for accurate thermochemical predictions. For instance, investigations into the unimolecular reactions of related cyclic ethers like 2,5-dimethyltetrahydrofuran (B89747) have calculated bond dissociation energies (BDEs) and the barrier heights for ring-opening reactions. science.govscience.gov These studies show that ring-opening typically proceeds via the cleavage of a C-O bond, with activation barriers in the range of 14-20 kcal/mol. For this compound, such calculations could determine its stability relative to its 2,5-dione isomer and predict the thermodynamics of its formation and subsequent reactions.

| Thermochemical Property | Significance |

|---|---|

| Enthalpy of Formation (ΔHf°) | Indicates the relative stability of a compound. |

| Gibbs Free Energy of Reaction (ΔG°) | Determines the spontaneity of a chemical reaction at a given temperature. |

| Activation Energy (Ea) | Represents the energy barrier that must be overcome for a reaction to occur, determining reaction kinetics. |

| Bond Dissociation Energy (BDE) | Measures the strength of a chemical bond; key to predicting reaction pathways. |

Quantum chemical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in an infrared (IR) and Raman spectrum. By calculating these frequencies, scientists can interpret experimental spectra, assigning specific peaks to the stretching, bending, or twisting motions of particular functional groups.

For the related methylsuccinic anhydride (B1165640), analysis of its microwave spectrum revealed the presence of two distinct uncoupled vibrations, indicating specific internal motions within the molecule. DFT calculations on similar structures have successfully predicted the strong IR absorptions characteristic of the anhydride functional group. For this compound, theoretical spectra would be expected to show two distinct carbonyl (C=O) stretching frequencies due to their different chemical environments at the 2- and 4-positions, as well as vibrations associated with the C-O-C ether linkage and the methyl group.

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Description |

|---|---|---|

| Asymmetric C=O Stretch | ~1850 | The two carbonyl groups stretching out of phase. |

| Symmetric C=O Stretch | ~1775 | The two carbonyl groups stretching in phase. |

| C-O-C Ring Vibration | ~1220 | Stretching of the ether linkage within the five-membered ring. |

Molecular Orbital Theory and Reactivity Descriptors

Molecular Orbital (MO) theory provides a detailed picture of the electronic structure and is used to derive reactivity descriptors that predict how a molecule will interact with other chemical species.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter. A small gap generally implies high chemical reactivity and a propensity for electron transfer.

Calculations on related dione (B5365651) structures show that the HOMO is often localized on the oxygen atoms and parts of the ring, while the LUMO is typically centered on the electron-deficient carbonyl carbons. The magnitude of the HOMO-LUMO gap can be used to estimate the energy required for electronic transitions, which relates to the molecule's UV-Visible absorption properties.

| Parameter | Definition | Chemical Significance |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons (nucleophilicity). Higher energy indicates a better electron donor. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons (electrophilicity). Lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO. | Indicates kinetic stability and resistance to electronic excitation. A smaller gap suggests higher reactivity. |

Fukui functions are reactivity descriptors derived from DFT that quantify the change in electron density at a specific point in a molecule when an electron is added or removed. They are used to identify the most reactive sites for electrophilic and nucleophilic attack.

The Fukui function comes in three main forms:

f+(r) : Predicts the site for a nucleophilic attack (where an electron is added). The most positive values indicate the most electrophilic atoms.

f-(r) : Predicts the site for an electrophilic attack (where an electron is removed). The most positive values indicate the most nucleophilic atoms.

f0(r) : Predicts the site for a radical attack.

For this compound, a Fukui function analysis would be expected to show high f+ values on the carbonyl carbons (C2 and C4), confirming them as the primary sites for nucleophilic attack. Conversely, high f- values would likely be found on the oxygen atoms, identifying them as the most probable sites for electrophilic attack (e.g., protonation). This analysis provides a more nuanced and quantitative picture of reactivity than simple electrostatic potential maps alone.

Based on a comprehensive search of available scientific literature, there are no specific computational or theoretical investigation records published for the chemical compound "this compound." As a result, the generation of a detailed article on its reaction mechanism studies, potential energy surface mapping, conformation analysis, or stereochemical prediction is not possible while adhering to the strict requirements of sourcing from existing research.

Theoretical and computational chemistry provides powerful tools for understanding molecular structure and reactivity. For a given molecule like this compound, such studies would typically involve:

Reaction Mechanism and Potential Energy Surface (PES) Mapping: This would involve using quantum mechanical calculations to map the energy landscape of potential chemical reactions. ruc.dk A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a system of atoms as a function of their geometric positions. semanticscholar.org By identifying transition states (the highest energy points on a reaction path) and intermediates, chemists can elucidate the step-by-step mechanism of a reaction and calculate its activation energy. acs.org This type of analysis is crucial for predicting reaction outcomes and rates.

Conformation Analysis and Stereochemical Prediction: Since this compound contains a chiral center at the 5-position, it exists as two enantiomers (R and S). Computational methods are used to determine the most stable three-dimensional shapes (conformations) of each stereoisomer. This involves calculating the relative energies of different spatial arrangements of the atoms. For cyclic molecules, this analysis identifies the preferred ring conformations (e.g., envelope or twist forms for a five-membered ring). Understanding the stable conformations is essential for predicting how the molecule will interact with other chiral molecules, such as enzymes, and for predicting the stereochemical outcome of reactions.

While computational studies have been performed on related structures, such as other cyclic diketones or different isomers like 3-methyloxolane-2,5-dione, the strict requirement to focus solely on this compound prevents the inclusion of this analogous data. Without dedicated research on this specific compound, any attempt to create the requested content would be speculative and not based on established scientific findings.

Advanced Applications of 5 Methyloxolane 2,4 Dione in Research and Development

Role as a Versatile Synthetic Intermediate in Organic Chemistry

The chemical reactivity of 5-Methyloxolane-2,4-dione makes it a highly useful building block in organic synthesis. Its structure allows for various transformations, enabling the construction of more elaborate molecular architectures. Analogous compounds, such as other substituted oxolane-diones, are frequently used as intermediates in the synthesis of complex organic molecules for pharmaceuticals and agrochemicals.

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and this compound serves as a valuable precursor for their synthesis. researchgate.netmdpi.com The 1,4-dicarbonyl motif inherent in its structure is particularly suited for constructing nitrogen-containing heterocycles through condensation reactions. For instance, the Paal-Knorr synthesis, a classic method for synthesizing pyrroles, involves the reaction of a 1,4-dicarbonyl compound with a primary amine. rsc.org This methodology can be applied to this compound to access functionalized pyrrolidinone derivatives.

Research on related dione (B5365651) structures has demonstrated their utility in creating diverse heterocyclic systems. For example, 3-Ethyl-3-methyloxolane-2,5-dione (B1274141) is noted as a building block for synthesizing heterocyclic compounds. Similarly, pyrazole-containing oxazol-5-ones have been synthesized from precursors involving dicarbonyl functionalities, highlighting the broad applicability of these synthons. researchgate.net The synthesis of various heterocyclic structures, such as imidazoles and pyridines, often relies on intermediates with reactive carbonyl groups. researchgate.net

Table 1: Potential Heterocyclic Systems from Oxolane-dione Precursors

| Precursor Type | Reactant | Resulting Heterocycle | Synthetic Method |

|---|---|---|---|

| 1,4-Dicarbonyl (e.g., from this compound) | Primary Amine | Substituted Pyrrole/Pyrrolidinone | Paal-Knorr Synthesis rsc.org |

| 1,4-Dicarbonyl | Hydrazine | Substituted Pyridazine | Condensation/Cyclization |

| Dione Intermediate | Amidine | Substituted Imidazole | Multicomponent Reaction researchgate.net |

The utility of this compound extends to its role as a foundational element for constructing complex molecules. smolecule.com Its compact, functionalized structure can be incorporated into larger molecular frameworks, adding specific chemical properties. The chiral nature of many oxolane derivatives, such as (3S)-3-methyloxolane-2,5-dione, makes them particularly valuable for producing enantiomerically pure compounds, which is often a critical requirement in drug development.

Analogues of this compound are recognized for their role as versatile building blocks:

cis-2,5-Dimethyloxolane is used as an intermediate for creating more complex molecules in the chemical and pharmaceutical industries. lookchem.com

3-Ethyl-3-methyloxolane-2,5-dione and 3-Hexyl-3-methyloxolane-2,5-dione are employed as starting materials in the synthesis of more intricate chemical structures.

The synthesis of complex structures like 1,4-benzodiazepin-2,5-diones has been achieved through combinatorial methods using cyclic dione precursors. acs.org

The ability to undergo reactions such as oxidation, reduction, and nucleophilic substitution allows for diverse functionalization, making these oxolane-diones key intermediates in multi-step synthetic pathways.

Application in Polymer Science and Engineering

In the field of polymer science, this compound and its relatives are gaining prominence as monomers for creating advanced polymeric materials. smolecule.com Their ability to undergo ring-opening polymerization (ROP) allows for the synthesis of polyesters with tunable properties. researchgate.netuc.edu

This compound can function as a monomer in controlled polymerization reactions, most notably ring-opening polymerization (ROP). uc.edu In ROP, the cyclic monomer is opened to form a linear polymer chain, a process that can be finely controlled to determine the polymer's molecular weight and dispersity. wikipedia.orgtcichemicals.com This control is crucial for tailoring the final properties of the material.

Research into related cyclic monomers provides insight into the potential polymerization behavior of this compound:

Morpholine-2,5-dione derivatives , which are structurally similar, have been successfully copolymerized with monomers like ε-caprolactone and DL-lactide to produce polyesteramides. utwente.nl These polymerizations are often initiated by catalysts such as stannous octoate. utwente.nl

The organo-catalyzed ROP of a 1,4-dioxane-2,5-dione derived from glutamic acid has been shown to proceed in a controlled manner, yielding polymers with narrow molecular weight distributions. nih.gov

Controlled radical polymerization techniques, such as those mediated by triazines, offer pathways to synthesize block copolymers with high monomer tolerance, a principle applicable to functional monomers like oxolane-diones. rsc.org

The steric and electronic properties of substituents on the oxolane ring can influence the rate of polymerization. For instance, bulky groups may increase steric hindrance, potentially slowing down the reaction rate.

A significant application of polymers derived from this compound is in the creation of biodegradable and biocompatible materials. diva-portal.org The polyester (B1180765) backbone produced via ROP contains ester linkages that are susceptible to hydrolysis, rendering the polymer biodegradable. diva-portal.orgresearchgate.net This makes such materials excellent candidates for biomedical applications, such as drug delivery systems and temporary surgical devices, as well as for reducing the environmental impact of plastics. utwente.nlnih.gov

The copolymerization of oxolane-dione monomers with other cyclic esters allows for the fine-tuning of material properties:

Copolymerization of morpholine-2,5-dione derivatives with ε-caprolactone yields polyesters with adjustable degradation rates and mechanical properties.

The synthesis of poly(5-hydroxylevulinic acid-co-L-lactic acid) demonstrates how copolymerization of different bio-based monomers can lead to amorphous polymers with high glass transition temperatures. researchgate.net

Bio-based and biodegradable polymers synthesized via free-radical polymerization of monomers like α-methylene-γ-valerolactone can exhibit properties comparable or superior to their fossil-based counterparts. diva-portal.org

Table 2: Research Findings on Polymers from Related Cyclic Monomers

| Monomer System | Polymerization Method | Key Finding | Potential Application | Reference |

|---|---|---|---|---|

| (3S)-3-methyloxolane-2,5-dione analogues | Ring-Opening Polymerization (ROP) | Forms biodegradable polyesters with tunable degradation rates. | Medical implants, drug delivery | |

| Morpholine-2,5-dione derivatives | ROP with ε-caprolactone or DL-lactide | Produces polyesteramides with a wide range of chemical and physical properties. | Surgical devices, controlled release systems | utwente.nl |

| (3S)-[(benzyloxycarbonyl)ethyl]-1,4-dioxan-2,5-dione | Organo-catalyzed ROP | Allows for controlled synthesis of poly(α-hydroxyacids) with pendant functional groups. | Functional biomaterials | nih.gov |

Emerging Applications in Agrochemistry

The structural motifs present in this compound are also relevant to the field of agrochemistry. smolecule.com Many active ingredients in pesticides and herbicides are complex heterocyclic compounds, and oxolane-dione derivatives can serve as key intermediates in their synthesis.

While direct applications of this compound in agrochemicals are still an emerging area, the utility of related compounds is well-documented:

Analogues such as (3S)-3-methyloxolane-2,5-dione are explicitly mentioned as building blocks for the synthesis of pesticides and herbicides.

A patent for herbicidal pyrazolidinedione compounds describes a synthesis pathway involving the coupling of a cyclic 1,3-dione with an aryl component, demonstrating the value of dione heterocycles in creating agrochemically active molecules. google.com

Derivatives of levulinic acid, a related C5 platform chemical, are important building blocks for synthesizing pesticides. uni-rostock.de

The potential exists for this compound to be used in the development of new agrochemicals, leveraging its reactive nature to build novel active compounds. Its utility as an intermediate for difluoroacetyl group introduction could also be relevant, as fluorinated molecules are common in modern agrochemicals. google.com

Utilization in DNA/RNA Synthesis and Related Biological Research

The synthesis of DNA and RNA oligonucleotides is a cornerstone of modern molecular biology and biotechnology. This process relies on a series of controlled chemical reactions, often employing specialized building blocks and reagents. While direct evidence for the use of This compound is scarce, the structural motifs present in this compound are found in various molecules that are integral to this field.

For instance, derivatives of oxolane (also known as tetrahydrofuran) form the very backbone of nucleic acids, with the furanose sugar (ribose in RNA and deoxyribose in DNA) being a substituted oxolane ring. The dione functionality is also present in nucleobases such as thymine (B56734) and uracil, which are pyrimidine-2,4-diones.

Research into novel therapeutic agents and molecular probes often involves the synthesis of modified nucleosides and oligonucleotides. In this context, various heterocyclic compounds, including those with oxolane and dione substructures, are investigated for their potential to impart desirable properties. These properties can include enhanced stability against enzymatic degradation, improved binding affinity to target sequences, and novel biological activities. For example, the incorporation of modified cyclic structures can influence the conformational properties of oligonucleotides, which in turn can affect their biological function.

While specific research findings on the direct application of This compound in this area are not available, the table below showcases examples of related compounds and their roles in biological research, illustrating the potential areas where a molecule like This compound or its derivatives could theoretically be explored.

| Compound Family | Relevant Application(s) in Biological Research |

| Oxolane Derivatives | Backbone of DNA and RNA; components of antiviral nucleoside analogs. |

| Dione-Containing Heterocycles | Core structure of nucleobases (thymine, uracil); building blocks for antiviral and anticancer agents. |

| Substituted Furanones | Investigated for antimicrobial and signaling molecule activities. |

It is important to note that the synthesis and investigation of novel heterocyclic compounds is an ongoing area of chemical and biomedical research. The potential for a molecule like This compound to serve as a precursor or a scaffold for new biologically active molecules remains an open question pending further investigation.

Exploration of Mechanistic Biological Interactions of 5 Methyloxolane 2,4 Dione

In Vitro Studies on Antimicrobial Activity Mechanisms

Although direct studies on 5-Methyloxolane-2,4-dione are not prevalent in the reviewed literature, its structural analogs have demonstrated notable antimicrobial properties. The biological activity is often attributed to the reactive five-membered oxolane ring containing dione (B5365651) functionalities.

Research into compounds analogous to this compound suggests that its antimicrobial effects could arise from two primary mechanisms: enzyme inhibition and disruption of cellular membranes.

The isomeric compound, (3S)-3-methyloxolane-2,5-dione, has been shown to inhibit the growth of both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The proposed mechanism centers on the ability of the compound to act as an inhibitor or a substrate for bacterial enzymes. The dione's carbonyl groups are critical for this interaction, potentially forming hydrogen bonds or covalent linkages with amino acid residues within the enzyme's active site, thereby disrupting its catalytic function.

Furthermore, studies on 3-ethyl-3-methyloxolane-2,5-dione (B1274141) indicate a mechanism involving the disruption of microbial cell membranes, which compromises cellular integrity and leads to the inhibition of vital metabolic processes. This suggests that oxolane-dione compounds may possess a dual mode of action, targeting both internal enzymatic machinery and the external cellular barrier.

Table 1: Antimicrobial Activity of Structurally Related Oxolane-diones

| Compound Name | Test Organism | Activity/Measurement | Proposed Mechanism | Source |

| (3S)-3-methyloxolane-2,5-dione | Staphylococcus aureus, Escherichia coli | MIC: 50-100 µg/mL | Enzyme inhibition via active site binding | |

| 3-ethyl-3-methyloxolane-2,5-dione | Various bacteria and fungi | Effective in vitro | Disruption of cell membranes, inhibition of metabolic processes |

The modulation of metabolic pathways is a key aspect of the antimicrobial action of related compounds. For 3-ethyl-3-methyloxolane-2,5-dione, the mechanism is thought to involve the inhibition of essential metabolic functions, which could starve the pathogen of necessary energy and building blocks for survival and proliferation. While the specific pathways affected by oxolane-diones are not fully elucidated, the disruption of oxidoreductase and transferase enzymes has been suggested as a potential target, which would alter the metabolic flux within the microbial cell.

Molecular-Level Insights into Potential Anticancer Effects

Several derivatives of oxolane-dione have exhibited potential as anticancer agents in preliminary research. The insights from these studies suggest that this compound could theoretically exert similar effects through the induction of apoptosis and cell cycle arrest.

For instance, 3-[(4-nitrophenyl)methyl]oxolane-2,5-dione (B6248084) has been shown to inhibit cancer cell proliferation while having minimal toxic effects on normal cells. smolecule.com Its mechanism involves inducing cell cycle arrest and apoptosis, which are programmed cellular pathways for cell death and are often dysregulated in cancer. smolecule.com Similarly, 3-ethyl-3-methyloxolane-2,5-dione is reported to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest, likely mediated by its ability to modulate signaling pathways involved in cell growth and survival. Another related compound, an isoxazolidinyl pyrimidine-2,4-dione, was found to be a potent inducer of apoptosis in cancer cell lines. acs.org

These findings collectively suggest that the oxolane-dione scaffold is a promising pharmacophore for the development of agents that can selectively trigger cell death in cancer cells.

Ligand-Target Binding Studies with Biomolecules (e.g., Enzyme Active Sites, Receptors)

The biological activity of this compound is fundamentally linked to its ability to bind to specific biomolecular targets. The dione functional groups are highly reactive and can serve as key interaction points. Studies on the 2,5-dione isomer suggest that it may act as an enzyme substrate or inhibitor by interacting directly with the active site. These interactions can be non-covalent, such as hydrogen bonding, or covalent, leading to irreversible inhibition.

While specific binding studies for this compound are not available, modern computational techniques are frequently used to predict and analyze such interactions. Molecular modeling and docking studies help to elucidate the binding modes of ligands within the active sites of proteins, such as enzymes or receptors. researchgate.net Such studies can predict binding affinity and guide the synthesis of more potent and selective analogs.

Involvement in Cellular Signaling Pathways and Oxidative Stress Responses

Related oxolane-diones have been implicated in the modulation of cellular signaling and the induction of oxidative stress.

Preliminary studies on 3-ethyl-3-methyloxolane-2,5-dione suggest it can influence cellular processes by modulating the activity of kinases and phosphatases, which are key regulators of cellular signaling cascades. High doses of this compound have also been linked to potential toxic effects, including the induction of oxidative stress.

Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them with antioxidant defenses. This mechanism has been observed with other dione-containing compounds. For example, the herbicide 2,4-dichlorophenoxyacetic acid induces oxidative stress in fungi, leading to increased lipid peroxidation, altered membrane fluidity, and changes in the activity of antioxidant enzymes like catalase and superoxide (B77818) dismutase. nih.gov Similarly, the neurotoxic metabolite 2,5-hexanedione (B30556) is known to induce oxidative stress in various tissues. core.ac.uk The reactive β-dicarbonyl moiety in compounds like 3-acetyl-6-methylheptane-2,4-dione is known to react with free radicals, indicating the potential for such structures to participate in redox processes within a cell. researchgate.net These findings suggest that this compound could potentially disrupt cellular homeostasis by generating oxidative stress and interfering with redox-sensitive signaling pathways.

Biosynthetic Pathways and Natural Product Isolation (if compound is identified as a natural product or derivative)

There is no direct evidence in the reviewed literature to suggest that this compound is itself a natural product. Simple cyclic anhydrides and diones are often produced via chemical synthesis, for example, through the intramolecular cyclization of corresponding substituted dicarboxylic acids.

However, the core chemical structure of "methyloxolane-2,4-dione" has been identified within a more complex natural product. Terrestric acid, a metabolite isolated from fungi, contains a this compound ring as part of its larger structure. cdutcm.edu.cn Fungi, particularly endophytic fungi from genera such as Daldinia, are known to produce a vast diversity of secondary metabolites through various biosynthetic pathways, including polyketides, which can feature complex ring systems and dione functionalities. nih.govresearchgate.net The discovery of the methyloxolane-2,4-dione moiety within a fungal metabolite suggests that, while the simple isolated compound may be synthetic, the underlying structural motif can be produced biologically. cdutcm.edu.cn

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 5-methyloxolane-2,4-dione derivatives?

- Methodological Answer : A common approach involves refluxing precursors (e.g., substituted thiosemicarbazides or oxo-compounds) with chloroacetic acid, sodium acetate, and a solvent mixture (DMF/acetic acid or DMF/ethanol) under controlled conditions . Optimization of stoichiometry and reaction time is critical to avoid side products like quinone derivatives or deiodinated byproducts .

Q. How can researchers validate the purity of this compound using analytical techniques?

- Methodological Answer : Combine chromatographic (GC-MS, HPLC) and spectroscopic methods (NMR, FT-IR). For example, GC-MS retention times (e.g., 16.3 min for pyrrolo[1,2-a]pyrazine-1,4-dione analogs) and NMR chemical shifts (δ 7–8 ppm for aromatic protons) are key identifiers . Recrystallization from DMF-ethanol mixtures improves purity .

Q. What safety protocols are essential for handling this compound in the lab?

- Methodological Answer : Follow GBZ 2.1-2007 guidelines for workplace exposure limits. Use fume hoods for reactions involving volatile reagents (e.g., SOCl₂) and store compounds below -20°C if stability data indicate thermal sensitivity .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis of this compound analogs?

- Methodological Answer : Use continuous flow reactors to precisely control temperature and residence time, as demonstrated for ester derivatives . Kinetic studies (e.g., varying LiAlH₄ concentrations) can minimize side reactions like over-reduction of carbonyl groups .

Q. What strategies resolve contradictions in bioactivity data for this compound derivatives?

- Methodological Answer : Cross-validate results using orthogonal assays. For example, if antimicrobial activity is inconsistent (e.g., inactive 2,5-dihydroxy-3-methoxy-6-methyl), use disk diffusion and microbroth dilution assays to confirm thresholds . Structure-activity relationship (SAR) modeling can identify substituents (e.g., 4-hydroxyphenyl groups) critical for activity .

Q. How do computational methods enhance the design of this compound-based therapeutics?

- Methodological Answer : Apply DFT calculations to predict electronic properties (e.g., dipole moments) and Hirshfeld surface analysis to study crystal packing interactions. These methods correlate well with experimental NMR (R² = 0.93–0.94) and X-ray diffraction data .

Q. What are effective derivatization strategies to improve the pharmacokinetic profile of this compound?

- Methodological Answer : Hybridize the dione core with bioactive moieties (e.g., 2-oxoindoline for VEGFR-2 inhibition). Introduce hydrophilic groups (e.g., sulfonamides) to enhance solubility, as seen in thiazolidine-2,4-dione antiviral agents .

Q. How can structural elucidation address stereochemical ambiguities in this compound derivatives?

- Methodological Answer : Use X-ray crystallography to resolve Z/E isomerism in arylidene substituents. For example, the (Z)-configuration of 4-methoxyphenylmethylene groups was confirmed via crystallographic data .

Key Research Gaps and Recommendations

- Stereoselective Synthesis : Develop enantioselective routes for chiral dione derivatives using asymmetric catalysis .

- Mechanistic Studies : Use isotopic labeling (e.g., ¹³C) to trace metabolic pathways in pharmacokinetic models .

- Toxicity Profiling : Conduct zebrafish or murine models to assess hepatotoxicity risks, as seen in thiazolidine-2,4-dione studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.